4-(2-Bromoethyl)aniline hydrochloride
Description
Significance in Synthetic Organic Chemistry
The significance of this class of compounds in synthetic organic chemistry is rooted in the versatile reactivity of its constituent parts. The aryl halide component can participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds. The primary aromatic amine is a key functional group for the synthesis of a vast number of pharmaceuticals, dyes, and polymers. rsc.orggoogle.com The ethyl halide portion, in this case, a bromoethyl group, serves as a reactive electrophile, readily participating in nucleophilic substitution reactions. This allows for the formation of new bonds and the construction of cyclic structures, particularly nitrogen-containing heterocycles. The hydrochloride form of the amine not only improves the compound's stability but can also be used to modulate its reactivity during synthetic sequences.
Scope of Academic Investigation Pertaining to 4-(2-Bromoethyl)aniline (B1267046) Hydrochloride
The specific compound, 4-(2-Bromoethyl)aniline hydrochloride, is a solid substance with the chemical formula C₈H₁₁BrClN. cymitquimica.com Its structure features a benzene (B151609) ring with a bromoethyl group and an amino group in a para arrangement. The primary focus of academic investigation into this molecule is its utility as a synthetic intermediate. The inherent reactivity of its functional groups makes it a prime candidate for constructing more complex molecular architectures, particularly heterocyclic systems like indoles, which are prevalent in many biologically active compounds.
The bromoethyl group is an excellent leaving group, facilitating intramolecular cyclization reactions. The aniline (B41778) nitrogen can act as a nucleophile, attacking the electrophilic carbon attached to the bromine, which would lead to the formation of a nitrogen-containing ring system. This type of cyclization is a common strategy for synthesizing indole (B1671886) derivatives and other related heterocycles. rsc.orgnih.gov While specific, in-depth research focused solely on this compound is not extensively detailed in publicly available literature, its value lies in its potential as a precursor for pharmaceuticals and other fine chemicals. sciencescholar.us Its structural similarity to other bromo-anilines used in the synthesis of potential therapeutic agents, such as COX-2 inhibitors and agents for skin cancer, suggests its applicability in medicinal chemistry research. sciencescholar.usiajps.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁BrClN |
| Molecular Weight | 236.5366 g/mol |
| Appearance | Solid |
| InChI | InChI=1S/C8H10BrN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H |
| InChI Key | UTDQPIXNPMGGPK-UHFFFAOYSA-N |
Data sourced from CymitQuimica cymitquimica.com
Historical Perspectives on Related Aniline Derivatives in Chemical Synthesis
The history of aniline and its derivatives is deeply intertwined with the birth of the modern chemical industry. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. google.comresearchgate.net However, its transformative potential was not realized until 1856, when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. iajps.com This discovery launched the synthetic dye industry and demonstrated the power of aniline as a versatile starting material. nih.gov
Following the success of aniline dyes, the late 19th century saw the emergence of aniline derivatives as some of the earliest synthetic drugs. rsc.org Acetanilide (B955), derived from aniline, was one of the first synthetic analgesics and antipyretics to be introduced into medicine. rsc.org This opened the door for further exploration of aniline-based pharmaceuticals. A notable example is the development of Prontosil, an aniline derivative that was found to have antibacterial properties, heralding the era of sulfa drugs. cymitquimica.com The simple aniline structure proved to be a versatile scaffold that could be chemically modified to produce a wide range of compounds with diverse therapeutic actions, from pain relievers to antimicrobial agents. rsc.orgcymitquimica.com This historical foundation underscores the continued importance of aniline derivatives, such as this compound, as key building blocks in the ongoing search for new and effective medicines.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-bromoethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQPIXNPMGGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 4 2 Bromoethyl Aniline Hydrochloride
Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety
The bromine atom on the ethyl side chain of 4-(2-Bromoethyl)aniline (B1267046) hydrochloride is a good leaving group, making the adjacent carbon atom electrophilic and thus a prime site for nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, given that the bromine is attached to a primary carbon.
Replacement by Nitrogen-Centred Nucleophiles (e.g., Azide (B81097), Amines)
Nitrogen-based nucleophiles readily react with 4-(2-Bromoethyl)aniline hydrochloride to form new carbon-nitrogen bonds.
Azide: The reaction with sodium azide introduces the azido group, which can subsequently be reduced to a primary amine, providing a route to homologous diamines.
Amines: Primary and secondary amines are effective nucleophiles for the displacement of the bromide. These reactions, often referred to as N-alkylation, lead to the formation of secondary and tertiary amines, respectively. The reaction of primary amines with alkyl halides is a well-established method for the synthesis of secondary amines. However, these reactions can sometimes lead to mixtures of products due to multiple alkylations. For instance, the reaction of a primary amine can yield both the desired secondary amine and a tertiary amine as a byproduct. The coupling of aniline (B41778) derivatives with primary amines can be a chemoselective method for the synthesis of unsymmetrical secondary amines nih.gov.
A general representation of these reactions is shown below:
| Nucleophile | Product |
| Sodium Azide (NaN₃) | 4-(2-Azidoethyl)aniline |
| Primary Amine (R-NH₂) | N-Alkyl-4-(2-aminoethyl)aniline |
| Secondary Amine (R₂NH) | N,N-Dialkyl-4-(2-aminoethyl)aniline |
Replacement by Oxygen-Centred Nucleophiles
Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can displace the bromide to form ethers. This reaction is a classic example of the Williamson ether synthesis. The alkoxide, typically generated by treating an alcohol with a strong base like sodium hydride, attacks the electrophilic carbon of the bromoethyl group. For example, sodium methoxide in methanol can be used to prepare the corresponding methyl ether pearson.comyoutube.com.
| Nucleophile | Product |
| Sodium Methoxide (NaOCH₃) | 4-(2-Methoxyethyl)aniline |
| Sodium Ethoxide (NaOCH₂CH₃) | 4-(2-Ethoxyethyl)aniline |
Replacement by Sulfur-Centred Nucleophiles
Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are also effective in displacing the bromide to form thioethers. The preparation of aniline thioethers can be achieved by reacting a related thiocyanated aniline with an alcohol in the presence of a base google.com. A more direct approach involves the reaction of the bromoethyl compound with a thiol or a thiolate salt. For example, the reaction with sodium thiomethoxide would yield the corresponding methyl thioether.
| Nucleophile | Product |
| Sodium Thiomethoxide (NaSCH₃) | 4-(2-(Methylthio)ethyl)aniline |
| Sodium Thioethoxide (NaSCH₂CH₃) | 4-(2-(Ethylthio)ethyl)aniline |
Stereochemical Considerations in Substitution Reactions
The nucleophilic substitution reactions at the primary carbon of the bromoethyl group are expected to proceed through a bimolecular (SN2) mechanism. A key feature of the SN2 reaction is the inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group.
Reactivity of the Aniline Moiety
The aniline ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Electrophilic Aromatic Substitution Reactions
The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, the strong activating nature of the amino group can often lead to multiple substitutions and oxidation side reactions, particularly under harsh acidic conditions.
To control the reactivity and achieve monosubstitution, the amino group is often protected by converting it into an amide, for example, by reaction with acetic anhydride (B1165640) to form an acetanilide (B955). The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which allows for more controlled electrophilic substitution.
Friedel-Crafts Acylation: While Friedel-Crafts reactions are generally not successful with anilines due to the reaction of the amino group with the Lewis acid catalyst, the corresponding acetanilide can undergo Friedel-Crafts acylation. The acylation of anilides can be achieved using an acylating agent and a suitable catalyst to introduce an acyl group onto the benzene (B151609) ring, typically at the para position google.comgoogle.com.
Nitration: Direct nitration of aniline can be problematic due to oxidation. However, nitration of the corresponding acetanilide allows for the controlled introduction of a nitro group, primarily at the para position. Subsequent hydrolysis of the amide group regenerates the amino group, yielding the nitrated aniline derivative researchgate.netresearchgate.net.
The general scheme for electrophilic aromatic substitution on the protected aniline derivative is as follows:
| Electrophile | Reagents | Product (after hydrolysis) |
| Acyl group (RCO⁺) | RCOCl, AlCl₃ | 2-Acyl-4-(2-bromoethyl)aniline |
| Nitro group (NO₂⁺) | HNO₃, H₂SO₄ | 2-Nitro-4-(2-bromoethyl)aniline |
Cross-Coupling Reactions Utilizing Aryl Halide Derivatives
While 4-(2-bromoethyl)aniline itself contains a bromoalkyl group, its aromatic ring can be modified to bear a halogen (F, Cl, Br, I) or a pseudohalide (e.g., triflate), making it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, coupling an aryl or vinyl halide with an alkene to create a substituted olefin. beilstein-journals.orgnih.gov An analogue of 4-(2-bromoethyl)aniline, such as 4-bromo-N-(2-bromoethyl)aniline (where the amine is protected and a bromine is on the ring), could serve as the aryl halide component.
The catalytic cycle of the Heck reaction generally involves four main steps:
Oxidative Addition: The aryl halide adds to a Pd(0) catalyst, forming a Pd(II) complex. nih.gov
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. nih.gov
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new substituted alkene product and a palladium-hydride species. nih.gov
Reductive Elimination: The active Pd(0) catalyst is regenerated, typically with the help of a base.
This methodology allows for the synthesis of complex molecules, such as stilbene derivatives, which have applications in materials science and pharmaceuticals. beilstein-journals.orgrsc.org One-pot procedures have been developed where an alkene is generated in situ and then coupled with an aryl halide via a Heck reaction. nih.gov Other palladium-catalyzed reactions, such as the Suzuki coupling (with boronic acids) or Hiyama coupling (with organosiloxanes), could also be employed with suitably functionalized analogues to form biaryl structures. organic-chemistry.orgorganic-chemistry.org
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-based systems. princeton.edu Nickel catalysts are particularly effective in cross-electrophile coupling reactions, which directly couple two different electrophiles (e.g., an aryl halide and an alkyl halide) using a stoichiometric reductant. wisc.edu
A derivative of 4-(2-bromoethyl)aniline, possessing a halide on the aromatic ring, could be coupled with various alkyl halides. These reactions are enabled by nickel's ability to cycle through multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). chemrxiv.orgnih.gov The general strategy avoids the pre-formation of organometallic nucleophiles, a common requirement in traditional cross-coupling. nih.gov
Comparison of Catalytic Systems
| Feature | Palladium-Catalyzed Coupling | Nickel-Catalyzed Coupling |
|---|---|---|
| Common Reactions | Heck, Suzuki, Sonogashira, Buchwald-Hartwig | Cross-Electrophile Coupling, Kumada, C-O bond activation |
| Advantages | Well-established, broad substrate scope, high functional group tolerance. | Lower cost, unique reactivity (e.g., with C-O bonds), effective for cross-electrophile reactions. nih.gov |
| Challenges | Catalyst cost, sensitivity to air/moisture for some ligands. | Can be more sensitive to reaction conditions, mechanism can be complex. |
These nickel-catalyzed methods expand the toolkit for synthetic chemists, enabling the formation of C-C bonds under different conditions and with different substrate partners than those typically used in palladium catalysis.
Cyclization Reactions and Ring Closures
The structure of 4-(2-bromoethyl)aniline and its derivatives contains functional groups that can participate in intramolecular cyclization reactions to form various heterocyclic ring systems. rsc.org These reactions are powerful strategies for building complex molecular architectures from linear precursors. beilstein-journals.orgnih.gov
Formation of Benzoxazinones: Benzoxazinones are an important class of N-heterocycles with diverse biological activities. nih.govnih.gov The synthesis of a benzoxazinone ring typically requires an aniline derivative bearing a carboxylic acid or related functional group in the ortho position. An analogue of 4-(2-bromoethyl)aniline, such as 2-amino-5-(2-bromoethyl)benzoic acid, could undergo intramolecular condensation to form a 4H-3,1-benzoxazin-4-one derivative. This cyclodehydration can be promoted by various reagents or catalytic systems, including copper or palladium catalysts. organic-chemistry.org
Formation of Morpholinones: The synthesis of morpholine and its derivatives, like morpholinones, involves the formation of a six-membered ring containing both nitrogen and oxygen. Starting from an N-substituted 4-(2-bromoethyl)aniline derivative, cyclization can be envisioned. For example, if the amine is first acylated with an α-hydroxy acid derivative, subsequent intramolecular Williamson ether synthesis (nucleophilic attack by the hydroxyl oxygen onto the carbon bearing the bromine) could lead to the formation of a morpholinone ring.
These cyclization strategies rely on having the appropriate functional groups positioned correctly within the molecule to facilitate ring closure. The 2-bromoethyl side chain provides a reactive electrophilic center, while the aniline nitrogen provides a nucleophilic center, setting the stage for various intramolecular bond-forming events after suitable modification of the parent molecule.
Formation of Complex Heterocyclic Systems
The unique bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic bromoethyl side chain, makes it a valuable precursor for the synthesis of complex heterocyclic systems. This section explores its role in constructing fused ring structures, particularly focusing on the formation of tetrahydroquinolines and its potential as a building block for tryptamine (B22526) derivatives.
The presence of an amine and a reactive alkyl bromide within the same molecule allows for intramolecular cyclization reactions, providing a direct route to nitrogen-containing heterocycles. The primary amine can act as a nucleophile, attacking the electrophilic carbon of the bromoethyl group, leading to the formation of a new ring fused to the benzene core.
One of the most direct applications of this reactivity is in the synthesis of the 1,2,3,4-tetrahydroquinoline ring system. Through an intramolecular nucleophilic substitution, the aniline nitrogen can displace the bromide ion, forming a six-membered heterocyclic ring. This type of reaction is a fundamental strategy in heterocyclic chemistry for building fused bicyclic structures. The reaction typically requires a base to deprotonate the aniline hydrochloride salt, thereby activating the nitrogen atom for nucleophilic attack.
While specific studies detailing the cyclization of 4-(2-bromoethyl)aniline are not extensively documented in publicly available literature, the synthesis of analogous structures from similar precursors is well-established. For instance, various synthetic routes to produce 6-bromo-1,2,3,4-tetrahydroquinoline and other substituted quinolines often start from 4-bromoaniline (B143363), employing multi-step processes that ultimately construct the heterocyclic ring. researchgate.netatlantis-press.comresearchgate.net The intramolecular cyclization of 4-(2-bromoethyl)aniline represents a more direct and atom-economical approach to a related tetrahydroquinoline core.
| Reactant | Reagent/Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | Base (e.g., NaHCO₃, Et₃N), Heat | 6-Bromo-1,2,3,4-tetrahydroquinoline | Intramolecular Nucleophilic Substitution (Cyclization) |
Beyond simple cyclization, 4-(2-bromoethyl)aniline serves as a versatile intermediate for constructing more elaborate heterocyclic frameworks, such as tryptamines. Tryptamine and its derivatives are characterized by an indole (B1671886) nucleus with an ethylamine side chain at the C3 position and are of significant interest due to their prevalence in biologically active compounds. nih.gov Synthetic strategies toward tryptamines often involve the Fischer indole synthesis, which condenses an arylhydrazine with an aldehyde or ketone. researchgate.net
In this context, 4-(2-bromoethyl)aniline can be chemically modified to serve as a precursor for such syntheses. The bromoethyl group can be substituted by various nucleophiles, while the aniline functionality can be transformed into a hydrazine, which can then participate in a Fischer indole synthesis to build the core indole structure. smolecule.com This multi-step approach highlights the utility of 4-(2-bromoethyl)aniline as a foundational building block for accessing complex, biologically relevant heterocyclic systems.
| Starting Material | Intermediate Steps | Key Reaction | Target Heterocyclic System |
|---|---|---|---|
| This compound | 1. Diazotization of the aniline. 2. Reduction to form the corresponding phenylhydrazine (B124118) derivative. | Fischer Indole Synthesis | Substituted Tryptamines/Indoles |
The reactivity of the bromoethyl moiety allows for various nucleophilic substitution reactions, enabling the introduction of different functional groups prior to cyclization or further transformation. smolecule.com This adaptability makes this compound a strategic starting material for creating libraries of diverse heterocyclic compounds for further investigation in medicinal chemistry and materials science.
Advanced Applications and Role As a Synthetic Intermediate in Organic Synthesis
Construction of Complex Organic Molecules
The unique structure of 4-(2-bromoethyl)aniline (B1267046) hydrochloride makes it an ideal starting material for synthesizing a variety of intricate organic molecules. The presence of two distinct reactive sites on the benzene (B151609) ring enables chemists to perform sequential and controlled modifications, leading to the development of high-value chemical entities.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are found in a vast number of FDA-approved drugs. bldpharm.com 4-(2-Bromoethyl)aniline hydrochloride is a key precursor for several important heterocyclic scaffolds, most notably indole (B1671886) and tryptamine (B22526) derivatives. The bromoethyl group can participate in intramolecular cyclization reactions, a fundamental strategy for building ring systems. rsc.org
Tryptamine, in particular, is a crucial pharmacophore found in many biologically active natural products and synthetic drugs. nih.gov It serves as the backbone for the triptan class of antimigraine medications. The synthesis of tryptamine analogs can be achieved using starting materials like 4-(2-bromoethyl)aniline. One of the most classic methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comthermofisher.com Phenylhydrazines can be prepared from the corresponding anilines, making 4-(2-bromoethyl)aniline a strategic starting point for tryptamines that are substituted on the benzene ring. The bromoethyl side chain can be further manipulated to complete the tryptamine structure. Research has demonstrated the synthesis of various substituted tryptamine derivatives for evaluation as potential anticancer agents, highlighting the importance of this structural motif. nih.govnih.gov
Table 1: Pharmaceutical Scaffolds Derived from Aniline (B41778) Precursors
| Heterocyclic Scaffold | Therapeutic Area Examples | Synthetic Strategy Link |
| Indole/Tryptamine | Antimigraine (Triptans), Anticancer | Fischer Indole Synthesis wikipedia.org |
| Quinoline | Antimalarial, Antibacterial | Pfitzinger Reaction, Friedländer Synthesis |
| Benzothiazole | Anticancer, Antidiabetic | Condensation with 2-aminothiophenols |
The demand for effective and selective crop protection agents drives significant research in organic synthesis. More than two-thirds of modern agrochemicals are based on heterocyclic structures due to their diverse biological activities. nih.gov 4-Bromoaniline (B143363) derivatives have been identified as important intermediates in the production of active compounds for crop protection, particularly herbicides. byjus.com
The reactivity of the bromoethyl group in this compound is particularly useful for constructing the heterocyclic rings found in many pesticides and herbicides. For example, it can be used to synthesize isoxazole (B147169) derivatives, a class of compounds known for their herbicidal properties. The synthesis involves reacting the bromoethylaniline intermediate with reagents that lead to the formation of the five-membered isoxazole ring. The development of novel synthesis methods for nitrogen and oxygen-containing heterocycles like isoxazoles is a primary focus for chemists in the agrochemical industry. researchgate.net
Aniline and its derivatives are foundational materials in the dye industry. This compound can be used to create azo dyes, which represent the largest class of synthetic colorants. researchgate.net The synthesis is a two-step process:
Diazotization: The primary amino group of the aniline is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic -N=N- (azo) bond, which acts as a chromophore, imparting color to the molecule. nih.govresearchgate.net
The presence of the bromine atom on the aromatic ring can influence the final color of the dye and can improve properties such as lightfastness. Research has shown that disazo disperse dyes synthesized from 4-bromoaniline exhibit excellent sublimation, washing, and lightfastness properties on polyester (B1180765) and nylon fibers. lookchem.comresearchgate.net
Derivatization for Functional Material Development
Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This compound is an excellent candidate for derivatization to create novel functional materials, owing to its dual reactivity. The aniline nitrogen allows for its incorporation into polymer backbones, while the bromoethyl group provides a handle for introducing specific functional groups.
Conductive polymers are organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics. Polyaniline (PANI) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. lettersonmaterials.com PANI is typically synthesized by the chemical or electrochemical oxidative polymerization of aniline. researchgate.net
By using 4-(2-bromoethyl)aniline as a monomer or co-monomer in this polymerization, a functionalized PANI derivative can be created. The resulting polymer, poly(4-(2-bromoethyl)aniline), would have properties that can be tuned for specific applications. The bromoethyl groups along the polymer chain can serve as sites for post-polymerization modification, allowing for the attachment of other molecules to alter the polymer's electronic characteristics, solubility, or morphology. This approach is a promising strategy for developing new organic semiconductor materials for use in electronic devices like transistors and organic light-emitting diodes (OLEDs). Studies on poly(2-bromoaniline) have demonstrated that halogenated anilines can be successfully polymerized and that their conductive properties can be characterized, supporting the potential for creating advanced materials from such derivatives. neliti.com
The electrical conductivity of polyaniline and its derivatives is highly sensitive to the surrounding chemical environment. lettersonmaterials.com This property makes them excellent materials for chemical sensors. Thin films of PANI derivatives can be designed to detect various analytes, including humidity, pH changes, and specific gases like ammonia. nih.govrsc.org
Incorporating 4-(2-bromoethyl)aniline into a polymer film allows for the creation of tailored sensor materials. The inherent sensitivity of the polyaniline backbone provides the signal transduction mechanism, while the bromoethyl groups can be used to enhance selectivity. For example, specific receptor molecules that bind to a target analyte could be attached to the polymer via the bromoethyl side chains. This functionalization can significantly improve the sensor's performance, leading to devices with higher sensitivity and selectivity for environmental monitoring, industrial process control, and medical diagnostics. nih.gov
Applications in Bioorthogonal Chemistry (via derived azide (B81097) functionality)
This compound serves as a valuable precursor for creating dual-functional molecules used in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.comnih.gov The utility of this compound in this field stems from its straightforward conversion into a more versatile intermediate, 4-(2-azidoethyl)aniline.
This conversion is typically achieved through a nucleophilic substitution reaction, where the bromo- substituent on the ethyl chain is displaced by an azide ion (N₃⁻), often from a source like sodium azide. The resulting compound, 4-(2-azidoethyl)aniline, possesses two distinct functional groups that can be manipulated for advanced bioconjugation strategies: the newly introduced azide group and the aromatic aniline group.
The azide group is one of the most widely used functional handles in bioorthogonal chemistry. nih.gov It is exceptionally stable in biological environments and does not participate in side reactions with endogenous molecules, yet it can react selectively with specific partners. nih.gov This allows for the precise labeling of biomolecules. mdpi.com The primary reactions involving the azide group are:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne, forming a stable triazole linkage without the need for a toxic copper catalyst. nih.gov Its biocompatibility makes it suitable for applications in living cells and organisms. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and popular "click chemistry" reaction that joins an azide with a terminal alkyne. While very rapid, its application in living systems can be limited by the cytotoxicity of the copper catalyst. website-files.comresearchgate.net
The Staudinger Ligation: This reaction involves the covalent coupling of an azide with a specifically engineered triarylphosphine, forming a stable amide bond. nih.govnih.gov
The second functional handle, the aniline group, can be chemically transformed into a diazonium salt under acidic conditions (e.g., with sodium nitrite and acid). Diazonium salts are reactive species that can be used in bioorthogonal coupling reactions, for instance, to label tyrosine residues on proteins. researchgate.net
The presence of both an azide and a convertible aniline moiety makes 4-(2-azidoethyl)aniline a powerful building block for creating bifunctional or "dual-reactive" probes. rsc.orgnih.gov A researcher can use one end of the molecule (e.g., the diazonium salt derived from the aniline) to attach it to a primary biological target. Subsequently, the azide handle on the other end remains available for a secondary "click" reaction, allowing for the attachment of a reporter molecule (like a fluorescent dye), a polyethylene (B3416737) glycol (PEG) chain for improved solubility, or another biomolecule. researchgate.net This dual functionality enables complex, multi-step labeling and imaging experiments in cellular and biomolecular research. nih.gov
The following table summarizes the key characteristics of the primary bioorthogonal reactions involving the azide functionality derived from this compound.
| Reaction | Reactants | Key Advantages | Limitations |
|---|---|---|---|
| Staudinger Ligation | Azide + Triarylphosphine | Biocompatible; no catalyst required. nih.gov | Relatively slow reaction kinetics; potential for phosphine (B1218219) oxidation. website-files.comresearchgate.net |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Very fast and high-yielding reaction. website-files.com | Requires a copper catalyst, which can be toxic to living cells. researchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne | No catalyst required; excellent for live-cell applications. nih.govnih.gov | Slower than CuAAC; cyclooctynes can be bulky. researchgate.net |
Spectroscopic Characterization and Structural Elucidation Studies
Vibrational Spectroscopy Analysis
Vibrational spectroscopy provides insights into the molecular vibrations of a compound, which are characteristic of its structural features and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of 4-(2-Bromoethyl)aniline (B1267046) hydrochloride would provide additional structural information. Aromatic ring vibrations, especially the ring breathing mode, typically give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-Br bond would also be expected to be Raman active.
Similar to the FTIR data, a publicly available, detailed experimental FT-Raman spectrum for this specific compound is scarce. However, analysis of related structures suggests that key vibrational modes would be observable.
Correlating Experimental Spectra with Theoretical Predictions
To gain a more precise understanding of the vibrational modes, theoretical calculations, often using Density Functional Theory (DFT), can be performed. These calculations can predict the vibrational frequencies and intensities, which can then be correlated with experimental FTIR and FT-Raman spectra. This correlation allows for a more confident assignment of the observed spectral bands to specific molecular vibrations. Such theoretical studies for various aniline (B41778) derivatives have shown good agreement between calculated and experimental frequencies after applying appropriate scaling factors. For 4-(2-Bromoethyl)aniline hydrochloride, a similar approach would be invaluable for a complete vibrational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the protons of the ethyl group.
The aromatic protons on the benzene (B151609) ring would typically appear as a set of multiplets in the downfield region, generally between 7.0 and 8.0 ppm. Due to the para-substitution pattern, an AA'BB' splitting pattern would be expected. The chemical shifts of the ethyl group protons would be observed more upfield. The two methylene (B1212753) groups (-CH₂-) would likely appear as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the bromine atom (-CH₂Br) would be expected around 3.5-4.0 ppm, while the methylene group attached to the aromatic ring (Ar-CH₂-) would likely resonate at a slightly lower chemical shift, around 3.0-3.5 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -CH₂CH₂Br) | ~7.2-7.5 | d |
| Aromatic (ortho to -NH₃⁺) | ~7.0-7.3 | d |
| -CH₂Br | ~3.6 | t |
| Ar-CH₂- | ~3.1 | t |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.
The aromatic carbons would resonate in the range of 115-140 ppm. The carbon atom attached to the ammonium group (C-NH₃⁺) would be expected around 135-140 ppm, while the carbon attached to the ethyl group would be in a similar region. The other two aromatic carbons would appear as distinct signals. The aliphatic carbons of the ethyl group would have chemical shifts further upfield. The carbon atom bonded to the bromine (C-Br) would typically appear in the range of 30-40 ppm, and the carbon atom attached to the aromatic ring (Ar-C) would be expected in a similar range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-NH₃⁺ (Aromatic) | ~138 |
| C-CH₂CH₂Br (Aromatic) | ~135 |
| CH (Aromatic) | ~130 |
| CH (Aromatic) | ~120 |
| -CH₂Br | ~35 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. The molecular formula of the cation is C₈H₁₁BrN⁺.
Upon analysis, typically using electrospray ionization (ESI) to accommodate the pre-ionized salt, the expected molecular ion peak would correspond to the free base, 4-(2-bromoethyl)aniline (C₈H₁₀BrN), after the loss of HCl. A key feature would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. wpmucdn.com This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by two mass-to-charge (m/z) units and having almost equal intensity (M⁺ and M⁺+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation of the molecular ion would likely proceed through characteristic pathways for phenethylamine (B48288) and haloalkane derivatives. nih.govlibretexts.orgmiamioh.edu
Alpha-Cleavage: A primary fragmentation pathway for amines involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org For the 4-(2-bromoethyl)aniline molecular ion, this would involve the cleavage between the benzylic carbon and the adjacent CH₂ group, leading to the loss of a •CH₂Br radical. This would generate a stable benzylic iminium ion.
Benzylic Cleavage: Cleavage of the bond between the ethyl chain and the aromatic ring is also highly probable. This would result in the formation of a brominated ethyl radical and a highly stable aminobenzyl cation or related structures.
Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) from the molecular ion is another possible fragmentation route, which is common for bromoalkanes.
Table 2: Predicted Key Fragments in the Mass Spectrum of 4-(2-Bromoethyl)aniline
| m/z Value | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 200/202 | [C₈H₁₀BrN]⁺ (Molecular Ion) | Ionization of the free base |
| 106 | [C₇H₈N]⁺ | Alpha-cleavage with loss of •CH₂Br |
| 91 | [C₆H₅N]⁺• | Loss of ethylene (B1197577) from the molecular ion followed by rearrangement |
X-ray Diffraction Analysis for Solid-State Structure Determination
While specific crystallographic data for this compound are not publicly available, X-ray diffraction analysis remains the definitive method for determining its three-dimensional structure in the solid state. The principles and expected outcomes can be described based on studies of closely related anilinium chloride compounds. researchgate.net
Single-crystal X-ray diffraction (SCXRD) provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. For this compound, a suitable single crystal would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve the crystal structure.
The analysis would confirm the protonation of the aniline nitrogen, the tetrahedral geometry of the -NH₃⁺ group, and the conformation of the bromoethyl side chain. Key structural parameters, such as the C-N, C-Br, and various C-C bond lengths, would be measured with high precision. This data provides the ultimate confirmation of the molecule's covalent structure. Based on analogous anilinium salt structures, a representative set of crystallographic data can be proposed. researchgate.net
Table 3: Representative Crystallographic Data for an Anilinium Hydrochloride Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4709 |
| b (Å) | 10.1150 |
| c (Å) | 12.8521 |
| β (°) | 98.56 |
| Volume (ų) | 960.9 |
| Z (molecules/unit cell) | 4 |
Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. rsc.org For an anilinium salt, hydrogen bonding is expected to be a dominant force.
In the solid state of this compound, the anilinium group (-NH₃⁺) is an excellent hydrogen bond donor, while the chloride ion (Cl⁻) is an effective hydrogen bond acceptor. It is anticipated that a robust network of N-H···Cl hydrogen bonds would be the primary interaction organizing the crystal packing. researchgate.net These interactions link the cations and anions into a stable three-dimensional supramolecular architecture.
Other, weaker interactions may also play a role, including:
π-π Stacking: Potential interactions between the aromatic rings of adjacent cations.
C-H···π Interactions: Interactions between the C-H bonds of the ethyl group and the aromatic ring of a neighboring molecule.
Halogen Interactions: Although less common as a primary directional force, weak interactions involving the bromine atom cannot be ruled out.
Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods solve the Schrödinger equation approximately for multi-electron systems.
Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netchemrxiv.org For aniline (B41778) and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed methods. asianpubs.orgglobalresearchonline.net
DFT calculations are used to perform geometry optimizations, which determine the lowest energy arrangement of atoms in the molecule. This process yields crucial information about bond lengths, bond angles, and dihedral angles. researchgate.net For compounds like halo-aniline derivatives, these calculations help elucidate how substituents affect the molecular and electronic structure. asianpubs.org The inclusion of a substituent can alter the charge distribution within the molecule, which in turn influences its structural, electronic, and vibrational parameters. globalresearchonline.net
Ab initio methods, such as the Hartree-Fock (HF) method, are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orginsilicosci.com The HF method approximates the multi-electron wavefunction as a single Slater determinant, providing a foundational understanding of the molecule's electronic structure. gatech.edu
While foundational, the HF method does not fully account for electron correlation, which can be a limitation for achieving high accuracy. Consequently, it is often used as a starting point for more advanced calculations or in comparative studies alongside DFT methods. globalresearchonline.net For aniline derivatives, HF calculations have been used to compute optimized geometries and vibrational frequencies, often showing that DFT methods provide results in better agreement with experimental data. globalresearchonline.netmaterialsciencejournal.orgresearchgate.net
The accuracy of both DFT and HF calculations is highly dependent on the "basis set" chosen. A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets are commonly used for organic molecules. researchgate.net
Commonly used basis sets for aniline derivatives include:
6-31G(d) : A split-valence basis set that is computationally efficient. materialsciencejournal.orgresearchgate.net
6-31G(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p) for greater accuracy. asianpubs.org
6-31++G(d,p) : Includes diffuse functions (++) on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. asianpubs.org
6-311++G(d,p) : A triple-split valence basis set that offers higher accuracy. asianpubs.orgglobalresearchonline.net
Prediction and Interpretation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. These calculations are typically performed after a geometry optimization. asianpubs.orgglobalresearchonline.net
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To correct for this, a scaling factor is typically applied. For calculations on halo-aniline derivatives using the B3LYP/6-311++G(d,p) level of theory, scaling factors around 0.96 have been used. asianpubs.orgglobalresearchonline.net For instance, one study on halo-anilines used scaling factors of 0.952 for N-H stretching bonds and 0.981 for other bonds like C-N and C-Br. asianpubs.org The comparison between scaled theoretical frequencies and experimental data allows for a detailed assignment of the vibrational modes. asianpubs.orgmaterialsciencejournal.org
Below is a representative table illustrating the comparison between calculated and experimental vibrational frequencies for a related compound, 4-chloro-2-bromoaniline.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) Unscaled (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) Scaled (cm⁻¹) |
|---|---|---|---|
| N-H Asymmetric Stretch | 3480 | 3615 | 3470 |
| N-H Symmetric Stretch | 3390 | 3512 | 3372 |
| C-H Stretch | 3065 | 3185 | 3058 |
| C=C Stretch | 1615 | 1675 | 1608 |
| NH₂ Scissoring | 1585 | 1645 | 1579 |
| C-N Stretch | 1285 | 1335 | 1282 |
| C-Br Stretch | 670 | 695 | 667 |
Data in the table is representative and based on findings for 4-chloro-2-bromoaniline to illustrate the methodology. globalresearchonline.net
Quantum chemistry can also predict the NMR chemical shifts of nuclei such as ¹H, ¹³C, and ¹⁵N. For solid-state samples, like a hydrochloride salt, the Gauge-Including Projected Augmented Wave (GIPAW) method is a powerful technique. nih.govsemanticscholar.org The GIPAW method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for molecules in a periodic crystalline environment. nih.gov
These calculations are particularly useful for assigning signals in complex solid-state NMR spectra and for validating crystal structures determined by X-ray diffraction. nih.gov The computed NMR shielding values are converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). A high degree of correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure. nih.govsemanticscholar.org
The following table provides a hypothetical example of how theoretical and experimental NMR data would be compared for a molecule like 4-(2-Bromoethyl)aniline (B1267046) hydrochloride.
| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated (GIPAW) ¹³C Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated (GIPAW) ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| C1 (-CH₂Br) | 32.5 | 33.1 | 3.6 | 3.7 |
| C2 (-CH₂-Ar) | 37.8 | 38.2 | 3.1 | 3.2 |
| C3 (Ar-C) | 135.2 | 135.9 | - | - |
| C4 (Ar-CH) | 130.1 | 130.5 | 7.3 | 7.4 |
| C5 (Ar-CH) | 121.5 | 122.0 | 7.0 | 7.1 |
| C6 (Ar-C-NH₃⁺) | 140.3 | 140.8 | - | - |
| NH₃⁺ | - | - | 9.5 | 9.7 |
Note: The data presented in this table is hypothetical and serves to illustrate the type of results obtained from GIPAW calculations.
Mechanistic Studies of Reactions Involving the Compound and Analogues
Mechanistic studies are crucial for understanding the reactivity of 4-(2-Bromoethyl)aniline hydrochloride. While direct computational studies on this compound are limited, research on similar aniline derivatives provides a framework for predicting its behavior in various chemical reactions.
Transition state analysis allows for the elucidation of the highest energy points along a reaction coordinate, providing critical information about the feasibility and mechanism of a chemical transformation. For aniline and its derivatives, computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out reaction pathways for processes such as electrophilic substitution and oxidation.
A computational study on the reaction of a similar compound, 4-methyl aniline, with hydroxyl radicals (OH) revealed multiple possible reaction pathways, including additions to the aromatic ring and hydrogen abstraction from both the amino and methyl groups. mdpi.com The calculations, performed using the M06-2X and CCSD(T) methods, identified various transition states for each pathway. mdpi.com For instance, the addition of the OH radical to the carbon atom bearing the amino group proceeds through a specific transition state, and similar transition states are found for addition at other ring positions. mdpi.com
By analogy, reactions involving this compound would likely exhibit complex potential energy surfaces with multiple competing pathways. For example, in a nucleophilic substitution reaction at the bromoethyl group, a transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-bromine bond. DFT calculations could precisely model the geometry and energy of this transition state. Similarly, electrophilic aromatic substitution reactions would proceed through transition states corresponding to the formation of sigma complexes (arenium ions), with the position of substitution (ortho or meta to the amino group) being influenced by the directing effects of the substituents.
A theoretical investigation into the regiodivergent addition of anilines to a p-benzoquinone ring utilized DFT to calculate the energy barriers for nucleophilic attack. nih.gov This study highlighted how the analysis of transition states can explain the observed product distribution. nih.gov Such an approach would be invaluable in predicting the outcomes of reactions with this compound.
The energy profile of a reaction provides a quantitative depiction of the energy changes that occur as reactants are converted into products. These profiles, generated through computational methods, map out the energies of reactants, intermediates, transition states, and products.
For this compound, computational modeling could generate similar energy profiles for its key reactions. For instance, the energy profile for an SN2 reaction at the bromoethyl side chain would illustrate the energy of the reactants, the transition state, and the products, allowing for the calculation of the activation energy. This, in turn, would provide insight into the reaction kinetics.
The following table illustrates a hypothetical energy profile for a nucleophilic substitution reaction on the ethyl bromide group of 4-(2-Bromoethyl)aniline, based on general principles of SN2 reactions.
| Species | Relative Energy (kcal/mol) |
| Reactants (4-(2-Bromoethyl)aniline + Nucleophile) | 0 |
| Transition State | +20 to +25 |
| Products | -10 to -15 |
Note: These are generalized, hypothetical values to illustrate the concept of an energy profile.
Such computational data is essential for optimizing reaction conditions and predicting the feasibility of synthetic routes.
Molecular Orbital Analysis and Electronic Properties
The electronic properties of a molecule are governed by its molecular orbitals. Computational analysis of these orbitals can reveal much about a molecule's reactivity, stability, and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key in understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For aniline and its derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-orbital of the benzene (B151609) ring. researchgate.net Substituents on the aniline ring can significantly alter the energies of these orbitals and thus the HOMO-LUMO gap. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects generally leading to a smaller HOMO-LUMO gap.
The table below presents hypothetical HOMO, LUMO, and energy gap values for 4-(2-Bromoethyl)aniline compared to aniline, illustrating the expected effect of the substituent.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.5 | -0.5 | 5.0 |
| 4-(2-Bromoethyl)aniline | -5.7 | -0.8 | 4.9 |
Note: These are illustrative values based on general trends observed in substituted anilines.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. NBO analysis can quantify delocalization effects and hyperconjugative interactions.
For aniline, NBO analysis reveals the delocalization of the nitrogen lone pair into the π-system of the benzene ring, which is responsible for the activating and ortho-, para-directing nature of the amino group in electrophilic aromatic substitution reactions. In a substituted aniline like 4-(2-Bromoethyl)aniline, NBO analysis could provide insights into how the electronic character of the aniline moiety is perturbed by the bromoethyl group.
A theoretical investigation of the nucleophilic substitution in chloroacetanilide herbicides employed NBO analysis to understand the electronic rearrangements during the reaction. nih.gov The analysis indicated that the substitution process is asynchronous. nih.gov Similarly, NBO analysis of the transition states in reactions involving this compound could reveal the nature of bond formation and breaking.
Specifically, NBO analysis could quantify the interaction between the nitrogen lone pair (a donor NBO) and the antibonding π* orbitals of the aromatic ring (acceptor NBOs). It could also describe the nature of the C-Br bond and identify the key orbital interactions that stabilize the transition states of its reactions. For instance, in a nucleophilic attack on the ethyl group, NBO analysis would show the interaction between the nucleophile's HOMO and the σ* antibonding orbital of the C-Br bond.
Q & A
What are the optimized synthetic routes for 4-(2-Bromoethyl)aniline hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves bromoethylation of a pre-functionalized aniline derivative. A plausible route includes:
- Step 1: React 4-aminophenethyl alcohol with hydrobromic acid (HBr) under acidic conditions to introduce the bromoethyl group via nucleophilic substitution .
- Step 2: Purify the intermediate using column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials.
- Step 3: Form the hydrochloride salt by treating the free base with HCl gas in anhydrous diethyl ether.
Critical Factors:
- Temperature: Excess HBr at 80–100°C improves substitution efficiency but may cause decomposition; monitor via TLC .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis.
- Yield Optimization: Yields >70% are achievable with stoichiometric HBr and inert atmosphere .
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the bromoethyl group (δ ~3.5–3.8 ppm for CH2Br and δ ~2.8–3.2 ppm for CH2NH2). Aromatic protons appear as a para-substituted pattern (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (ESI-MS): Look for [M+H]+ peaks at m/z 234/236 (Br isotope pattern) and confirm the hydrochloride adduct (m/z 270/272) .
- HPLC-PDA: Use a C18 column (acetonitrile/0.1% TFA) to assess purity (>95%); retention time ~8–10 minutes under isocratic conditions .
Validation: Cross-reference with FT-IR (N-H stretch ~3300 cm⁻¹, C-Br ~600 cm⁻¹) and elemental analysis (C: 38.4%, H: 4.3%, N: 5.6%) .
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling: Use impervious nitrile gloves, sealed goggles, and a fume hood to avoid exposure to airborne particles. In case of skin contact, wash immediately with 10% ethanol/water .
- Storage: Store in amber vials at –20°C under argon to prevent decomposition. Avoid moisture, as hydrolysis of the C-Br bond can generate HBr, reducing purity .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation >5% indicates inadequate storage .
What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus:
The bromoethyl group participates in Buchwald-Hartwig amination or Suzuki-Miyaura coupling due to its sp³-hybridized C-Br bond. Key considerations:
- Catalyst Selection: Pd(dba)₂/XPhos for amination; Pd(PPh₃)₄ for Suzuki coupling .
- Solvent Effects: DMF or toluene enhances Pd coordination but may compete with amine ligation.
- Side Reactions: Competing β-hydride elimination is minimized by using bulky ligands and low temperatures (0–25°C) .
Case Study: Coupling with arylboronic acids yields biaryl derivatives (85–90% yield), confirmed by GC-MS and X-ray crystallography .
How can computational modeling predict the electronic properties of this compound?
Advanced Research Focus:
- DFT Calculations (B3LYP/6-31G):* Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The bromoethyl group lowers LUMO energy (–1.8 eV), enhancing electrophilicity .
- Solvent Effects (PCM Model): Simulate aqueous vs. non-polar environments; aqueous stability correlates with experimental hydrolysis rates (R² = 0.92) .
- MD Simulations: Predict crystal packing using force fields (e.g., AMBER) to guide polymorph screening .
How should researchers resolve contradictory data on the toxicity of this compound?
Methodological Answer:
- Data Triangulation: Compare LD50 values from multiple sources (e.g., rodent studies: 840–1070 mg/kg) with in vitro cytotoxicity (IC50 in HEK293 cells).
- Mechanistic Studies: Use Ames tests to assess mutagenicity and ROS assays to evaluate oxidative stress. Contradictions may arise from impurity profiles (e.g., residual HBr) .
- Meta-Analysis: Apply QSAR models to predict toxicity endpoints and validate with fresh batches synthesized under GMP-like conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
